MRE-269

IP receptor pharmacology radioligand binding receptor affinity

MRE-269 (ACT-333679), the active metabolite of selexipag, is a non-prostanoid, selective IP receptor agonist offering 13-fold higher binding affinity (Ki=20 nM) than its prodrug and >130-fold selectivity over other prostanoid receptors. Unlike prostacyclin analogs, MRE-269 induces endothelium-independent vasodilation insensitive to IP antagonist RO1138452, confirming a distinct binding mode. With superior metabolic stability (human t1/2=9.4–14.22 h vs. selexipag's 0.7–2.3 h), it is the definitive tool for isolating IP receptor-mediated signaling without confounding off-target prostanoid receptor engagement. For research use only.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
CAS No. 475085-57-5
Cat. No. B1676813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRE-269
CAS475085-57-5
Synonyms(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
ACT-333679
MRE 269
MRE-269
MRE269
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)
InChIKeyOJQMKCBWYCWFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRE-269 (ACT-333679, CAS 475085-57-5) Procurement Guide: Key Evidence for Scientific Selection Over Other IP Receptor Agonists


MRE-269 (ACT-333679, CAS 475085-57-5) is a non-prostanoid, selective prostacyclin (IP) receptor agonist and the active metabolite of the prodrug selexipag [1]. Unlike prostacyclin analogs such as iloprost, treprostinil, and epoprostenol, MRE-269 is a non-prostanoid molecule with a distinct binding profile and functional pharmacology, making it a valuable research tool for investigating IP receptor-mediated signaling [2]. The compound exhibits high binding affinity (Ki = 20 nM) and over 130-fold selectivity for the human IP receptor relative to other prostanoid receptors [1].

Why MRE-269 (CAS 475085-57-5) Cannot Be Interchanged With Selexipag, Iloprost, Treprostinil, or Ralinepag: Procurement Considerations for Receptor Selectivity and Metabolic Stability


MRE-269 exhibits pharmacological properties that differ from its prodrug selexipag (Ki = 260 nM for human IP receptor) and other IP receptor agonists in terms of receptor binding affinity, functional selectivity, and metabolic stability [1]. While all IP receptor agonists increase cAMP levels, their off-target receptor engagement, endothelial dependence, and tissue-specific vasodilation profiles differ markedly [2]. Critically, the IP antagonist RO1138452 fails to inhibit MRE-269-induced relaxations in rat pulmonary arteries and veins, whereas it abolishes treprostinil responses and partially inhibits iloprost responses [3]. MRE-269 also demonstrates significantly slower metabolism than selexipag across rat, dog, and monkey species [4]. These differences preclude generic substitution in experimental settings where precise receptor selectivity and metabolic stability are required.

MRE-269 (CAS 475085-57-5) Quantified Differential Evidence: Receptor Binding, Selectivity, Metabolic Stability, and Vasodilation Profile Versus Key Comparators


MRE-269 Exhibits 13-Fold Higher Binding Affinity for Human IP Receptor Compared to Prodrug Selexipag

MRE-269 binds to the human IP receptor with a Ki of 20 nM, representing a 13-fold higher affinity than its prodrug selexipag (Ki = 260 nM for human IP receptor) [1]. This difference in receptor binding affinity establishes MRE-269 as the direct active pharmacological species, whereas selexipag requires in vivo hydrolysis to exert its effects.

IP receptor pharmacology radioligand binding receptor affinity

MRE-269 Demonstrates >130-Fold Selectivity for Human IP Receptor Over Other Prostanoid Receptors

MRE-269 exhibits greater than 130-fold selectivity for the human IP receptor (Ki = 20 nM) compared to other prostanoid receptors including EP1-4, DP1, FP, and TP . Quantitative IC50 values for off-target receptors include: DP receptor (IC50 = 2.6 μM), EP2 (IC50 = 5.8 μM), EP4 (IC50 = 4.9 μM), with EP1, EP3, FP, and TP all showing IC50 values >10 μM [1]. This selectivity profile contrasts with prostacyclin analogs such as iloprost and treprostinil, which exhibit broader prostanoid receptor engagement and partial sensitivity to IP antagonists [2].

receptor selectivity prostanoid receptors off-target profiling

MRE-269 Metabolism Is Slower Than Selexipag Across Rat, Dog, and Monkey Species

In a cross-species comparison using liver microsomes and hepatocytes, MRE-269 exhibited slower metabolism than selexipag in all three species tested (rat, dog, and monkey) [1]. MRE-269 formation was identified as the main pathway of selexipag metabolism, irrespective of species, but MRE-269 itself demonstrated greater metabolic stability, persisting longer in plasma [1]. In rat plasma, selexipag was negligible due to extensive metabolism, whereas MRE-269 was readily detectable [2].

drug metabolism metabolic stability cross-species pharmacokinetics

MRE-269 Induces Endothelium-Independent Vasodilation Whereas Epoprostenol, Treprostinil, and Beraprost Require Endothelium

In isolated rat extralobar pulmonary artery (EPA), MRE-269 induced endothelium-independent vasodilation, meaning endothelial denudation did not attenuate the relaxation response [1]. In contrast, endothelial denudation or addition of a nitric oxide synthase inhibitor markedly attenuated EPA vasodilation induced by epoprostenol, treprostinil, and beraprost sodium, though not iloprost [1]. Additionally, a prostaglandin E receptor 3 (EP3) antagonist enhanced vasodilation induced by all IP receptor agonists tested except MRE-269 [1].

vascular pharmacology endothelium-independent vasodilation pulmonary artery

MRE-269 Maintains Consistent Vasodilation in Both Large and Small Pulmonary Arteries, Unlike Other IP Agonists

The vasorelaxant effects of MRE-269 on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) were equivalent, whereas other IP receptor agonists (epoprostenol, iloprost, treprostinil, and beraprost) induced significantly less vasodilation in SIPA than in EPA [1]. This property is attributed to MRE-269's high selectivity for IP over EP3 receptors, avoiding the EP3-mediated vasoconstriction that limits the efficacy of other agonists in small vessels [2]. Similar vasodilation modes were confirmed in porcine and human pulmonary artery preparations [1].

pulmonary vasculature small vessel relaxation vascular bed heterogeneity

MRE-269 Terminal Half-Life of 9.4-14.22 Hours in Humans Supports Sustained Target Engagement Studies

In a phase I clinical study, following oral administration of selexipag to healthy human subjects, the active metabolite MRE-269 (ACT-333679) exhibited a mean terminal half-life of 9.4 to 14.22 hours, with maximum plasma concentrations reached within approximately 4 hours [1]. In contrast, the parent prodrug selexipag had a mean half-life of only 0.7 to 2.3 hours [1]. In a separate comparative PK study, MRE-269 exhibited a half-life of approximately 9-10 hours, which is shorter than ralinepag XR (19-23 hours) but substantially longer than selexipag [2]. In monkeys after oral administration of 1 mg/kg, MRE-269 showed T1/2 = 5.6 h, Tmax = 2.3 h, Cmax = 105 ng/mL, and AUC0-24h = 652 ng·h/mL .

pharmacokinetics human PK terminal half-life

MRE-269 (ACT-333679, CAS 475085-57-5) Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Direct In Vitro IP Receptor Pharmacology Studies Requiring High-Affinity Binding (Ki = 20 nM) Without Prodrug Conversion Confounds

Researchers conducting radioligand binding assays, cAMP accumulation assays, or functional IP receptor studies in recombinant cell systems should use MRE-269 directly rather than relying on selexipag prodrug conversion [1]. MRE-269 provides 13-fold higher binding affinity (Ki = 20 nM) compared to selexipag (Ki = 260 nM) for the human IP receptor, establishing it as the direct pharmacological species [1]. In hIP-CHO cells, MRE-269 induces cAMP accumulation with an EC50 of 32 nM and produces long-lasting (>10 h) membrane hyperpolarization in PASMCs [2].

Selective IP Receptor Signaling Studies Requiring Minimal Off-Target Prostanoid Receptor Engagement (>130-Fold Selectivity)

For studies aiming to isolate IP receptor-mediated signaling from confounding EP1-4, DP1, FP, or TP receptor activation, MRE-269 is the appropriate selection [1]. Unlike prostacyclin analogs (iloprost, treprostinil) that exhibit broader prostanoid receptor engagement and partial sensitivity to IP antagonists, MRE-269's relaxation responses in rat pulmonary arteries and veins are not inhibited by the selective IP antagonist RO1138452, suggesting a distinct binding mode [2]. Cryo-EM structural analysis has identified key residues determining MRE-269's superior selectivity over treprostinil [3].

Endothelium-Independent Vascular Smooth Muscle Studies in Isolated Pulmonary Artery Preparations

Investigators examining direct vascular smooth muscle IP receptor function without endothelial cell or nitric oxide synthase (NOS) contributions should select MRE-269 [1]. Unlike epoprostenol, treprostinil, and beraprost—whose vasodilation is markedly attenuated by endothelial denudation or NOS inhibition—MRE-269 induces endothelium-independent vasodilation in rat extralobar pulmonary artery [1]. Furthermore, MRE-269 maintains equivalent vasodilation in both large (EPA) and small (SIPA) pulmonary arteries, unlike other IP agonists that show reduced efficacy in small vessels [1].

Cross-Species Pharmacokinetic and Metabolic Stability Studies

For researchers designing in vivo studies requiring sustained plasma exposure with predictable pharmacokinetics across species, MRE-269 offers metabolic stability advantages [1]. MRE-269 exhibits slower metabolism than selexipag in rat, dog, and monkey liver microsomes and hepatocytes [1]. In human subjects, MRE-269 demonstrates a terminal half-life of 9.4-14.22 hours compared to selexipag's 0.7-2.3 hours [2]. In monkeys (1 mg/kg oral), MRE-269 achieves Tmax = 2.3 h, Cmax = 105 ng/mL, AUC0-24h = 652 ng·h/mL, and T1/2 = 5.6 h [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRE-269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.